molecular formula C13H19O4P B14184182 4-Acetylphenyl propan-2-yl ethylphosphonate CAS No. 918660-70-5

4-Acetylphenyl propan-2-yl ethylphosphonate

Cat. No.: B14184182
CAS No.: 918660-70-5
M. Wt: 270.26 g/mol
InChI Key: GWTXZNSVYOZTEA-UHFFFAOYSA-N
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Description

4-Acetylphenyl propan-2-yl ethylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound has a unique structure that includes an acetyl group, a phenyl ring, and an ethylphosphonate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl propan-2-yl ethylphosphonate typically involves the reaction of 4-acetylphenyl isopropyl ketone with ethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl propan-2-yl ethylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetylphenyl propan-2-yl ethylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl propan-2-yl ethylphosphonate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethylphosphonate group is particularly important in these interactions, as it can form strong bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl propan-2-yl ethylphosphonate is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

918660-70-5

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

1-[4-[ethyl(propan-2-yloxy)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C13H19O4P/c1-5-18(15,16-10(2)3)17-13-8-6-12(7-9-13)11(4)14/h6-10H,5H2,1-4H3

InChI Key

GWTXZNSVYOZTEA-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC1=CC=C(C=C1)C(=O)C)OC(C)C

Origin of Product

United States

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